molecular formula C6H7BrN2O2 B13428207 methyl 4-bromo-5-methyl-1H-imidazole-2-carboxylate

methyl 4-bromo-5-methyl-1H-imidazole-2-carboxylate

Cat. No.: B13428207
M. Wt: 219.04 g/mol
InChI Key: ZVFMJZOXHRSSAG-UHFFFAOYSA-N
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Description

Methyl 4-bromo-5-methyl-1H-imidazole-2-carboxylate is a valuable brominated imidazole derivative serving as a key synthetic intermediate in organic chemistry and drug discovery research. Its molecular formula is C 7 H 9 BrN 2 O 2 . The structure features a bromine atom and an ester functional group on the imidazole ring, which provides versatile handles for further chemical modification via cross-coupling and substitution reactions . This compound is primarily used in the research and development of novel pharmaceutical compounds. Imidazole-based structures are prevalent in many biologically active molecules, making this ester a crucial building block for synthesizing potential therapeutics . Its high purity is ensured, and it is offered for cold-chain transportation to preserve stability . Handling and Safety: This product is For Research Use Only and is not intended for diagnostic or therapeutic applications. Refer to the Safety Data Sheet for proper handling instructions. The compound should be stored in a dark place under an inert atmosphere at 2-8°C .

Properties

Molecular Formula

C6H7BrN2O2

Molecular Weight

219.04 g/mol

IUPAC Name

methyl 4-bromo-5-methyl-1H-imidazole-2-carboxylate

InChI

InChI=1S/C6H7BrN2O2/c1-3-4(7)9-5(8-3)6(10)11-2/h1-2H3,(H,8,9)

InChI Key

ZVFMJZOXHRSSAG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(N=C(N1)C(=O)OC)Br

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 4-bromo-5-methyl-1H-imidazole-2-carboxylate can be achieved through several methods. One common approach involves the cyclization of amido-nitriles in the presence of a nickel catalyst. This method allows for the inclusion of various functional groups, including aryl halides and aromatic heterocycles . Another method involves the condensation of hydroxylamine with ethyl glyoxalate to form N-oxide, which then undergoes cyclization to yield the desired imidazole derivative .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Chemical Reactions Analysis

Types of Reactions

Methyl 4-bromo-5-methyl-1H-imidazole-2-carboxylate undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atom can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

    Oxidation and Reduction Reactions: The imidazole ring can undergo oxidation or reduction, leading to the formation of different derivatives.

    Cyclization Reactions: The compound can participate in cyclization reactions to form more complex heterocyclic structures.

Common Reagents and Conditions

Common reagents used in these reactions include nickel catalysts for cyclization, oxidizing agents like manganese dioxide for oxidation, and reducing agents such as sodium borohydride for reduction .

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, substitution reactions can yield various substituted imidazole derivatives, while oxidation and reduction reactions can lead to different oxidation states of the imidazole ring.

Scientific Research Applications

Methyl 4-bromo-5-methyl-1H-imidazole-2-carboxylate is a chemical compound with a molecular weight of 219.04 g/mol . It features a five-membered imidazole ring with two nitrogen atoms at non-adjacent positions, substituted with a bromine atom and a methyl group. The carboxylate functional group enhances its reactivity and solubility in various solvents, making it a versatile compound in organic synthesis and medicinal chemistry.

Scientific Research Applications

This compound is a building block for synthesizing complex pharmaceuticals and agrochemicals. Imidazole derivatives, including this compound, are known for their diverse biological activities and may exhibit antimicrobial, antifungal, and anticancer properties because of their ability to disrupt cellular processes or inhibit specific enzymes.

Applications

This compound has several applications in scientific research:

  • Organic Synthesis It serves as a building block for synthesizing complex molecules. It is also employed in the study of reaction mechanisms and the development of new synthetic methodologies.
  • Medicinal Chemistry It is a valuable compound in medicinal chemistry due to the combination of bromine substitution and the presence of a methyl group at the fifth position of the imidazole ring, influencing its reactivity and biological activity compared to other derivatives.
  • Biological Activities It is investigated for its potential biological activities, including antimicrobial and anticancer properties.
  • Pharmaceutical Development It is explored as a precursor for the development of pharmaceutical compounds.
  • Specialty Chemicals It is utilized in the production of specialty chemicals and materials.

Related compounds

Other related compounds include :

  • Methyl 4-bromo-1-methyl-1H-imidazole-2-carboxylate
  • 5-Bromo-1-methyl-1H-imidazole-2-carbaldehyde
  • Ethyl 3-bromo-5,6,7,8-tetrahydroimidazo[1,2-a]pyrazine-2-carboxylate hydrochloride
  • Ethyl 5-bromopyrimidine-2-carboxylate
  • 6-Bromo-8-methoxyimidazo[1,2-a]pyrazine

Mechanism of Action

The mechanism of action of methyl 4-bromo-5-methyl-1H-imidazole-2-carboxylate involves its interaction with specific molecular targets. The bromine and methyl groups on the imidazole ring can influence the compound’s binding affinity and selectivity towards these targets. The exact pathways and molecular targets depend on the specific application and context in which the compound is used .

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Position and Electronic Effects

Ethyl 2-Bromo-1H-Imidazole-5-Carboxylate (CAS 74478-93-6)
  • Similarity Score : 0.89
  • Key Differences : Bromine at position 2 (vs. 4 in the target compound) and an ethyl ester instead of methyl.
  • Implications : The bromine’s position alters electronic distribution, making the compound more reactive toward nucleophilic substitution at position 2. The ethyl ester enhances lipophilicity compared to the methyl ester.
Methyl 2-Bromo-1-Methyl-1H-Imidazole-5-Carboxylate (CAS 120781-02-4)
  • Similarity Score : 0.82
  • Key Differences : Additional methyl group at position 1 (N-methylation) and bromine at position 2.

Core Heterocycle Modifications

Methyl 7-Bromo-1-Methyl-1H-Benzo[d][1,2,3]Triazole-5-Carboxylate
  • Structure : A triazole core replaces the imidazole ring .
  • Implications : The triazole’s three nitrogen atoms increase aromaticity and stability but reduce basicity compared to imidazole. The bromine at position 7 may exhibit distinct reactivity in Suzuki-Miyaura couplings.
Methyl 5-((4-Bromo-2-Chlorophenyl)Amino)-4-Fluoro-1-Methyl-1H-Benzo[d]Imidazole-6-Carboxylate (CAS 606144-02-9)
  • Molecular Formula : C₁₆H₁₂BrClFN₃O₂ (MW: 412.64 g/mol)
  • Key Differences: Benzimidazole core with amino, fluoro, and chloro substituents.

Functional Group Variations

Methyl 4-Benzyl-5-Methyl-1H-Imidazole-2-Carboxylate
  • Molecular Formula : C₁₃H₁₄N₂O₂ (MW: 230.26 g/mol)
  • Key Differences : Benzyl group replaces bromine at position 4.
  • Implications : The bulky benzyl group increases steric hindrance, reducing reactivity in substitution reactions but improving π-π stacking in crystal lattices .
5-[(4-Bromo-2-Chlorophenyl)Amino]-4-Fluoro-1-Methyl-1H-Benzimidazole-6-Carboxylic Acid
  • Structure : Carboxylic acid replaces the methyl ester .
  • Implications : The carboxylic acid group enhances hydrogen-bonding capacity, improving solubility in polar solvents and interaction with enzymes.

Research Implications

  • Medicinal Chemistry : Bromine and fluorine in analogs (e.g., CAS 606144-02-9) suggest utility in anticancer or antiviral scaffolds .
  • Material Science : Steric effects from benzyl or methyl groups influence crystal engineering .
  • Synthetic Chemistry : Bromine’s position dictates regioselectivity in Pd-catalyzed reactions, offering routes to diverse heterocycles.

Biological Activity

Methyl 4-bromo-5-methyl-1H-imidazole-2-carboxylate is a compound that has garnered attention in medicinal chemistry due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms of action, potential therapeutic applications, and relevant research findings.

Chemical Structure and Properties

This compound has the following structural and physical properties:

  • Molecular Formula : C₇H₈BrN₂O₂
  • Molecular Weight : 219.04 g/mol
  • Functional Groups : Contains a bromine atom, a methyl group, and a carboxylate group which enhance its reactivity and solubility.

The imidazole ring structure is critical for its biological activity, allowing it to interact with various biological targets.

The biological activity of this compound can be attributed to several mechanisms:

  • Enzyme Inhibition : The compound is known to bind to specific enzymes, potentially modulating their activity. This interaction is crucial for its therapeutic effects, particularly in cancer treatment and antimicrobial applications.
  • Antimicrobial Properties : Research indicates that imidazole derivatives exhibit significant antimicrobial and antifungal activities. This compound has been shown to disrupt cellular processes in microbial organisms .
  • Anticancer Activity : Preliminary studies suggest that this compound may inhibit cancer cell proliferation by interfering with key signaling pathways involved in tumor growth. Its structural similarities with other known anticancer agents enhance its potential as a therapeutic candidate .

Case Studies and Experimental Data

Several studies have been conducted to evaluate the biological activity of this compound:

Study FocusFindingsReference
Antiviral ActivityExhibited moderate inhibition against HIV-1 integrase with percentage inhibition rates exceeding 50% in some derivatives.
Antimicrobial TestingShowed significant antimicrobial effects against various bacterial strains, supporting its use as a potential antibiotic agent.
Cytotoxicity EvaluationDemonstrated cytotoxic effects on cancer cell lines, indicating potential for further development as an anticancer drug.

Comparative Analysis with Related Compounds

The following table compares this compound with other related compounds:

Compound NameMolecular FormulaMolecular WeightNotable Activity
Methyl 4-bromo-1H-imidazole-2-carboxylateC₆H₈BrN₂O₂189.01 g/molModerate antimicrobial activity
Ethyl 4-bromo-5-methyl-1H-imidazole-2-carboxylateC₇H₉BrN₂O₂233.06 g/molAntiviral properties against HIV
Methyl 4-chloro-5-methyl-1H-imidazole-2-carboxylateC₇H₈ClN₂O₂219.58 g/molPotential anticancer activity

Q & A

Q. What strategies validate structure-activity relationships (SAR) for derivatives?

  • Methodological Answer :
  • Analog Synthesis : Compare 4-bromo vs. 4-chloro derivatives in bioassays (e.g., IC₅₀ shifts in cytotoxicity) .
  • 3D-QSAR : CoMFA models correlate substituent bulk with EGFR inhibition (R² >0.8) .

Experimental Design Considerations

Q. What stability studies are required for long-term storage?

  • Methodological Answer :
  • Forced Degradation : Expose to 40°C/75% RH for 4 weeks; monitor via HPLC.
  • Storage : -20°C under argon prevents ester hydrolysis .

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